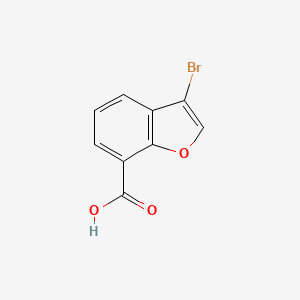
(4-aminooxan-2-yl)methanol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Aminooxan-2-yl)methanol, Mixture of diastereomers (4-AOM) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-AOM has been found to possess a variety of biochemical and physiological effects, as well as numerous advantages and limitations for laboratory experiments.
作用機序
The exact mechanism of action of (4-aminooxan-2-yl)methanol, Mixture of diastereomers is not yet fully understood. However, it is believed to act by binding to certain enzymes and inhibiting their activity. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been shown to interact with DNA, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess a variety of biochemical and physiological effects. In laboratory studies, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been found to possess anti-diabetic and anti-hypertensive effects, as well as to protect against certain types of neurological damage.
実験室実験の利点と制限
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has numerous advantages and limitations for laboratory experiments. The compound is relatively inexpensive and easy to synthesize, making it a cost-effective option for research. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers is relatively stable and has a low toxicity, making it safe to handle in the laboratory. However, the compound is prone to degradation, making it difficult to store for long periods of time. Additionally, the compound is highly soluble in water, making it difficult to work with in aqueous solutions.
将来の方向性
There are numerous potential future directions for research on (4-aminooxan-2-yl)methanol, Mixture of diastereomers. One potential direction would be to further investigate the compound’s mechanism of action and its potential therapeutic effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of heterocyclic compounds and pharmaceuticals. Additionally, research could be conducted on the compound’s potential use as a tool for the study of enzyme-catalyzed reactions and the development of new drugs. Finally, further research could be conducted on the compound’s potential use as a protective agent against certain types of neurological damage.
合成法
(4-aminooxan-2-yl)methanol, Mixture of diastereomers is synthesized through a multi-step process that involves the reaction of 4-amino-2-oxazoline with methanol. The reaction is catalyzed by a base, such as sodium hydroxide, and proceeds through a series of intermediate steps to produce the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at an elevated temperature. The reaction is typically complete within a few hours and yields a mixture of diastereomers.
科学的研究の応用
(4-aminooxan-2-yl)methanol, Mixture of diastereomers has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in the synthesis of a variety of compounds, including a range of heterocyclic compounds and pharmaceuticals. (4-aminooxan-2-yl)methanol, Mixture of diastereomers has also been studied as a potential therapeutic agent for the treatment of certain diseases, such as cancer and diabetes. Additionally, (4-aminooxan-2-yl)methanol, Mixture of diastereomers has been investigated as a potential tool for the study of enzyme-catalyzed reactions and for the development of new drugs.
特性
IUPAC Name |
(4-aminooxan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-1-2-9-6(3-5)4-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AORHCDNTOFUFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminooxan-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B6619422.png)


![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)






